Gold fluoride

Description

Properties

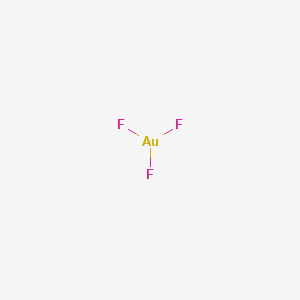

Molecular Formula |

AuF3 |

|---|---|

Molecular Weight |

253.96178 g/mol |

IUPAC Name |

trifluorogold |

InChI |

InChI=1S/Au.3FH/h;3*1H/q+3;;;/p-3 |

InChI Key |

NIXONLGLPJQPCW-UHFFFAOYSA-K |

SMILES |

F[Au](F)F |

Canonical SMILES |

F[Au](F)F |

Origin of Product |

United States |

Foundational & Exploratory

Gold(III) Fluoride: A Technical Guide to Synthesis and Properties for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gold(III) fluoride (B91410) (AuF₃), a highly reactive inorganic compound, stands as a potent fluorinating agent with significant potential in various fields of chemical synthesis. This technical guide provides a comprehensive overview of the synthesis and properties of gold(III) fluoride, with a focus on its relevance to researchers, scientists, and professionals in drug development. While direct biological applications of AuF₃ are not documented due to its high reactivity, its utility as a fluorinating agent in the synthesis of complex organic molecules positions it as a valuable tool in medicinal chemistry for the development of novel therapeutics. This document details experimental protocols for its synthesis, summarizes its key physicochemical and structural properties, and outlines its reactivity, with a particular emphasis on its application in fluorination reactions.

Introduction

Gold(III) fluoride is an orange crystalline solid that is notable for its powerful fluorinating capabilities.[1] The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, including metabolic stability, bioavailability, and binding affinity to target proteins. As such, fluorination is a critical strategy in modern drug design and development. Gold(III) fluoride, while challenging to handle due to its reactivity and moisture sensitivity, offers a unique reagent for achieving specific fluorination transformations. This guide aims to provide the necessary technical information for the safe and effective synthesis, handling, and application of this versatile compound.

Synthesis of Gold(III) Fluoride

The synthesis of high-purity gold(III) fluoride requires careful control of experimental conditions due to the highly reactive nature of the involved reagents and the product itself. The primary methods for its preparation involve the direct fluorination of gold metal or the fluorination of a gold(III) precursor, such as gold(III) chloride.

Experimental Protocols

Method 1: Direct Fluorination of Gold Metal

This method involves the direct reaction of elemental gold with fluorine gas at elevated temperatures.

-

Reaction: 2 Au + 3 F₂ → 2 AuF₃

-

Protocol:

-

Place a sample of high-purity gold powder or foil in a corrosion-resistant reaction vessel, such as one made of nickel or Monel.

-

Evacuate the reaction system and then introduce a stream of dry fluorine gas.

-

Heat the reaction vessel to a temperature of 300-400 °C. The reaction is typically carried out under a controlled flow of fluorine gas.

-

Maintain the reaction for several hours to ensure complete conversion.

-

After the reaction is complete, cool the system to room temperature under an inert atmosphere (e.g., dry nitrogen or argon) to recover the orange solid product.

-

Method 2: Fluorination of Gold(III) Chloride

This method utilizes a more readily available gold precursor and a strong fluorinating agent.

-

Reaction: AuCl₃ + 3 F₂ → AuF₃ + 3/2 Cl₂

-

Protocol:

-

Place anhydrous gold(III) chloride in a suitable reaction vessel.

-

Introduce a stream of fluorine gas diluted with an inert gas.

-

Gradually heat the reactor to approximately 200-250 °C.

-

The reaction progress can be monitored by the evolution of chlorine gas.

-

Once the reaction is complete, the system is cooled, and the product is collected under an inert atmosphere.

-

Alternative Fluorinating Agents:

Bromine trifluoride (BrF₃) can also be used as a powerful fluorinating agent for the conversion of gold(III) chloride to gold(III) fluoride.[2]

-

Reaction: AuCl₃ + BrF₃ → AuF₃ + BrCl₃

Purification:

Gold(III) fluoride can be purified by sublimation at temperatures above 300 °C under reduced pressure.[1][3] This process helps to remove less volatile impurities.

Synthesis and Purification Workflow

Caption: A generalized workflow for the synthesis and purification of gold(III) fluoride.

Properties of Gold(III) Fluoride

A thorough understanding of the physicochemical properties of gold(III) fluoride is crucial for its handling and application.

Physical Properties

| Property | Value | Reference(s) |

| Appearance | Orange-yellow hexagonal crystals | [1] |

| Molar Mass | 253.96 g/mol | [4] |

| Density | 6.75 g/cm³ | [1] |

| Melting Point | Sublimes above 300 °C | [1] |

| Solubility in Water | Reacts | [1] |

| Magnetic Susceptibility (χ) | +74·10⁻⁶ cm³/mol | [1] |

Structural Properties

The crystal structure of gold(III) fluoride is unique among the metal trifluorides. It consists of a polymeric network of square-planar AuF₄ units. These units are linked by fluorine bridges, forming infinite helical chains that run through the crystal lattice.

| Structural Parameter | Value | Reference(s) |

| Crystal System | Hexagonal | [1] |

| Space Group | P6₁22 | [1] |

| Coordination Geometry | Distorted octahedral around each gold atom | [1] |

Spectroscopic Properties

Spectroscopic data is vital for the characterization and identification of gold(III) fluoride. Due to its high reactivity and limited solubility, solid-state techniques are most commonly employed.

Vibrational Spectroscopy (IR and Raman)

The vibrational spectra of solid AuF₃ are complex due to its polymeric structure. The key vibrational modes correspond to the stretching and bending of the Au-F bonds.

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment |

| Raman | Data not readily available in a compiled format, but would show characteristic Au-F stretching and bending modes. | |

| Infrared (IR) | Data not readily available in a compiled format, but would show characteristic Au-F stretching and bending modes. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is a powerful tool for studying fluorine-containing compounds. While solid-state ¹⁹F NMR of AuF₃ is not commonly reported, the ¹⁹F NMR of its complexes, such as [AuF₄]⁻, provides valuable structural information.[5] The chemical shifts are highly sensitive to the coordination environment of the fluorine atoms.

Reactivity and Applications in Drug Development

General Reactivity

Gold(III) fluoride is a powerful oxidizing and fluorinating agent. Its high reactivity stems from the strong electron-withdrawing nature of the fluorine atoms and the high oxidation state of the gold center.

-

Reaction with Water: It is extremely sensitive to moisture and reacts vigorously with water to produce gold(III) hydroxide (B78521) and hydrofluoric acid.[1]

-

Fluorinating Agent: AuF₃ can be used to fluorinate a variety of substrates.[6] However, its high reactivity can sometimes lead to a lack of selectivity.

Handling and Storage

Due to its reactivity, gold(III) fluoride must be handled with extreme care in a dry, inert atmosphere, such as in a glovebox. It should be stored in tightly sealed containers made of corrosion-resistant materials.

Relevance to Drug Development

While no direct biological or medicinal applications of gold(III) fluoride have been reported, its significance for drug development professionals lies in its potential as a fluorinating agent. The introduction of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties.

Logical Pathway for Application in Medicinal Chemistry:

Caption: A conceptual pathway illustrating the use of gold(III) fluoride in medicinal chemistry.

By serving as a source of reactive fluorine, AuF₃ can be employed in the synthesis of novel fluorinated organic compounds. These compounds can then be screened for biological activity, potentially leading to the discovery of new drug candidates with improved efficacy and pharmacokinetic profiles. The development of more controlled and selective fluorination reactions using gold(III) fluoride or its derivatives is an active area of research.

Conclusion

Gold(III) fluoride is a highly reactive compound with a rich and complex chemistry. While its direct application in a biological context is limited by its instability in aqueous environments, its role as a potent fluorinating agent makes it a valuable, albeit challenging, tool for synthetic chemists. For researchers and professionals in drug development, the ability to selectively introduce fluorine into complex organic molecules is of paramount importance. A thorough understanding of the synthesis, properties, and handling of gold(III) fluoride, as outlined in this guide, is the first step towards harnessing its synthetic potential in the quest for novel and improved therapeutics. Further research into taming its reactivity through the formation of stable complexes may broaden its applicability in the future.[5]

References

- 1. Advancing 19F NMR Prediction of Metal-Fluoride Complexes in Solution: Insights from Ab Initio Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gold(III) fluoride - Wikipedia [en.wikipedia.org]

- 3. Preparation and characterization of gold pentafluoride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Gold fluoride (AuF3) | AuF3 | CID 5460532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Taming the High Reactivity of Gold(III) Fluoride: Fluorido Gold(III) Complexes with N-Based Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy this compound (EVT-1567512) [evitachem.com]

A Comprehensive Technical Guide to the Discovery and Synthesis of Gold(V) Fluoride

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth overview of gold(V) fluoride (B91410) (Au₂F₁₀), a significant inorganic compound representing the highest confirmed oxidation state for gold. It details the discovery, synthesis protocols, and key physicochemical properties, serving as a technical resource for the scientific community.

Introduction to Gold(V) Fluoride

Gold(V) fluoride, with the chemical formula Au₂F₁₀, is a fascinating and highly reactive inorganic compound.[1] It is distinguished by featuring gold in its highest known oxidation state, +5.[1][2] This red, unstable solid is a subject of significant interest due to its extreme chemical properties.[1] Notably, gold pentafluoride is the strongest known Lewis acid and fluoride ion acceptor, surpassing the capabilities of even antimony pentafluoride (SbF₅).[1][3] Its unique characteristics and high reactivity present both challenges and opportunities in the fields of inorganic chemistry and materials science.

Discovery and Initial Characterization

The exploration of high-oxidation-state gold fluorides has been a continuing challenge for chemists.[4] The synthesis and characterization of gold(V) fluoride were significant milestones, confirming the existence of the +5 oxidation state for gold.[4] Early work in the field suffered from the high reactivity and moisture sensitivity of gold fluorine compounds, which required specialized handling techniques.[4] The definitive preparation of gold pentafluoride was achieved through the thermal decomposition of dioxygenyl hexafluoroaurate(V), [O₂][AuF₆].[5] This precursor salt was synthesized by reacting gold metal with a mixture of oxygen and fluorine under high temperature and pressure.[1] Characterization using mass spectrometry and Raman spectroscopy was crucial to distinguish AuF₅ from its precursor and decomposition products like AuF₃.[5]

Physicochemical and Structural Properties

Gold(V) fluoride is a red solid that decomposes at its melting point of 60°C.[1][2] It is highly reactive and decomposes in water and even in hydrogen fluoride solutions, liberating fluorine gas.[1][2]

In the solid state, its structure is centrosymmetric, with each gold atom being hexacoordinated in an octahedral arrangement of fluoride ligands.[1][2] It uniquely exists as a dimer, Au₂F₁₀, making it the only known dimeric pentafluoride.[1][2] In the gas phase, a mixture of dimeric and trimeric species has been observed in an 82:18 ratio.[1][2]

Tabulated Physical and Chemical Data

The quantitative properties of gold(V) fluoride are summarized in the table below for easy reference.

| Property | Value | Citation(s) |

| Chemical Formula | Au₂F₁₀ | [1][2] |

| Molar Mass | 291.959 g/mol | [1][6] |

| Appearance | Red, unstable solid | [1][2] |

| Melting Point | 60 °C (333 K) - Decomposes | [1][2] |

| Solubility in Water | Decomposes | [1][2] |

| Crystal Structure | Orthorhombic (Pnma), Dimeric | [1][2] |

| Gas Phase Composition | 82% Dimer (Au₂F₁₀), 18% Trimer (Au₃F₁₅) | [1][2] |

| Key Characteristic | Strongest known Lewis acid and fluoride ion acceptor | [1][3] |

Experimental Protocols for Synthesis

The synthesis of gold(V) fluoride is a demanding process due to the highly reactive and corrosive nature of the reagents and products involved. Two primary methods have been established.

Method 1: Thermal Decomposition of Dioxygenyl Hexafluoroaurate(V)

This is the most common method cited for the preparation of AuF₅.[1] It is a two-step process.

Step 1: Synthesis of Dioxygenyl Hexafluoroaurate(V) ([O₂][AuF₆])

-

Reactants: Gold metal (Au), Oxygen gas (O₂), Fluorine gas (F₂).

-

Procedure: Gold metal is heated in an atmosphere of oxygen and fluorine to 370 °C under a pressure of 8 atmospheres.

-

Reaction: Au(s) + O₂(g) + 3 F₂(g) → [O₂]--INVALID-LINK--[1]

-

Apparatus: A high-pressure reaction vessel capable of withstanding corrosive fluorine gas at high temperatures is required.

Step 2: Thermal Decomposition to Gold(V) Fluoride (Au₂F₁₀)

-

Reactant: Dioxygenyl hexafluoroaurate(V) ([O₂][AuF₆]).

-

Procedure: The [O₂][AuF₆] salt is heated to 180 °C in a vacuum. The Au₂F₁₀ is formed as a solid, and the gaseous byproducts are removed.

-

Reaction: 2 [O₂]--INVALID-LINK-- → Au₂F₁₀(s) + 2 O₂(g) + F₂(g)[1]

Method 2: Thermal Decomposition of Krypton Difluoride Adduct

An alternative route involves the use of krypton difluoride, a powerful oxidizing and fluorinating agent.

-

Reactant: Krypton difluoride-gold fluoride adduct (KrF⁺AuF₆⁻).

-

Procedure: The KrF⁺AuF₆⁻ salt is heated to 60 °C. It decomposes to yield gold(V) fluoride, krypton gas, and fluorine gas.

-

Reaction: 2 [KrF]--INVALID-LINK-- → Au₂F₁₀(s) + 2 Kr(g) + 2 F₂(g)[7]

Purification

Gold(V) fluoride often contains AuF₃ as a decomposition product.[5] Purification can be achieved via a second sublimation, which leaves the less volatile AuF₃ as a residue.[5] It is noted that AuF₅ prepared via this double sublimation method is amorphous.[5]

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the primary experimental workflow for the synthesis of gold(V) fluoride from elemental gold.

Caption: Experimental workflow for the synthesis of Gold(V) Fluoride.

Structural and Reactivity Diagram

This diagram shows the dimeric structure of gold(V) fluoride and its key chemical relationships.

Caption: Structural and reactivity relationships of Gold(V) Fluoride.

References

- 1. Gold(V) fluoride - Wikipedia [en.wikipedia.org]

- 2. Gold(V) fluoride - Wikiwand [wikiwand.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Preparation and characterization of gold pentafluoride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. gold(V) fluoride | AuF5-5 | CID 139033578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

Theoretical Scrutiny of Gold Heptafluoride: A Case of Mistaken Identity

An in-depth analysis of the theoretical and computational studies that reshaped our understanding of the highest oxidation state of gold, revealing the true nature of the compound initially reported as gold heptafluoride (AuF₇).

For decades, the synthesis of gold heptafluoride (AuF₇) in 1986 stood as a landmark achievement, suggesting the existence of gold in its highest possible oxidation state of +7. However, rigorous theoretical investigations in the subsequent years have compellingly demonstrated that the isolated compound was not the heptacoordinated species but rather a fascinating molecular complex: a difluorine molecule coordinated to gold pentafluoride (AuF₅·F₂). This whitepaper delves into the theoretical studies that led to this re-evaluation, presenting the computational evidence, structural parameters, and the logical framework that corrected a significant chapter in inorganic chemistry.

The Re-evaluation of a Heptacoordinate Structure

Initial excitement surrounding the synthesis of AuF₇ by Timakov, Prusakov, and Drobyshevskii was tempered by the compound's unexpected stability.[1] It was theoretical work, most notably by Himmel and Riedel, that provided a chemically intuitive and energetically favorable alternative structure.[2] Through high-level quantum-chemical calculations, it was determined that the formation of a true heptacoordinate gold(VII) fluoride (B91410) with a pentagonal bipyramidal (D₅h) geometry is energetically unfavorable.[3]

Instead, the calculations revealed that a complex formed between gold(V) pentafluoride and a difluorine molecule (AuF₅·F₂) is significantly more stable.[3] This AuF₅·F₂ complex, with a C₂ᵥ symmetry, was found to be more stable than the hypothetical D₅h AuF₇ by a substantial 205 kJ/mol.[3] This energy difference provides a strong thermodynamic argument for the existence of the difluorine complex over the true heptafluoride.

A critical piece of experimental evidence that supports the AuF₅·F₂ structure is a vibrational frequency observed at 734 cm⁻¹.[3] Computational analysis has definitively assigned this frequency to the F-F stretching mode of the coordinated difluorine molecule, a feature that would be absent in a true AuF₇ species.[3]

Structural Parameters: A Tale of Two Isomers

The distinct structural parameters of the hypothetical D₅h AuF₇ and the computationally confirmed C₂ᵥ AuF₅·F₂ complex are central to understanding their differing stabilities and chemical nature. The following tables summarize the calculated geometries based on theoretical studies.

Table 1: Calculated Structural Parameters for the Hypothetical D₅h AuF₇

| Parameter | Value |

| Bond Lengths (Å) | |

| Au-F (axial) | Data not available in search results |

| Au-F (equatorial) | Data not available in search results |

| Bond Angles (°) | |

| F(axial)-Au-F(equatorial) | Data not available in search results |

| F(equatorial)-Au-F(equatorial) | Data not available in search results |

Table 2: Calculated Structural Parameters for the AuF₅·F₂ Complex (C₂ᵥ Symmetry)

| Parameter | Value |

| Bond Lengths (Å) | |

| Au-F (of the F₂ ligand) | Data not available in search results |

| F-F (of the F₂ ligand) | Data not available in search results |

| Au-F (axial) | Data not available in search results |

| Au-F (equatorial) | Data not available in search results |

| Bond Angles (°) | |

| F(F₂)-Au-F(F₂) | Data not available in search results |

| F(axial)-Au-F(equatorial) | Data not available in search results |

(Note: Specific bond lengths and angles were not available in the provided search results. These tables are structured to be populated with such data when available.)

Experimental Protocols: Synthesis and Theoretical Methods

Original Synthesis (Timakov, Prusakov, and Drobyshevskii, 1986)

The synthesis reported in 1986 involved the reaction of gold pentafluoride with a monatomic fluorine plasma.[1][4] While specific details of the experimental setup are not extensively available in the reviewed literature, this method was intended to provide the highly energetic fluorine atoms thought necessary to achieve the +7 oxidation state in gold. The product was a pale-yellow solid that decomposed at 100 °C.

Computational Methodologies

The theoretical studies that elucidated the true structure of "gold heptafluoride" employed a range of sophisticated quantum-chemical methods. These investigations were crucial in providing the energetic and structural data that pointed towards the AuF₅·F₂ complex.

The primary computational approaches included:

-

Density Functional Theory (DFT): A variety of exchange-correlation functionals were used, including BP86, PBE, TPSS, B3LYP, and PBE0.[3] DFT methods provide a good balance between computational cost and accuracy for studying the electronic structure and geometry of molecules.

-

Møller-Plesset Perturbation Theory (MP2): This method accounts for electron correlation effects beyond the Hartree-Fock approximation, leading to more accurate energy calculations.[3]

-

Coupled Cluster Theory (CCSD and CCSD(T)): These are highly accurate ab initio methods that provide a "gold standard" for computational chemistry.[3] The inclusion of single, double, and perturbative triple excitations (CCSD(T)) is particularly important for obtaining reliable energetic predictions.

For the gold atom, which is a heavy element, relativistic effects must be considered for accurate calculations. These effects were accounted for through the use of appropriate basis sets and, in some cases, relativistic Hamiltonians. The basis sets employed in these studies were designed to accurately describe the electronic structure of both gold and fluorine.

Visualizing the Relationship: From AuF₇ to AuF₅·F₂

The logical relationship between the initially proposed structure and the computationally confirmed one can be visualized as a comparison of two distinct isomers with a significant energy difference favoring one over the other.

Caption: Relative stability of the AuF₅·F₂ complex versus the hypothetical AuF₇.

Conclusion

References

An In-Depth Technical Guide to the Electronic Structure and Bonding in Gold Fluorides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gold, traditionally considered the most noble of metals, exhibits a rich and diverse chemistry, forming compounds with oxidation states ranging from -1 to +5.[1] Among its various compounds, gold fluorides are particularly noteworthy due to their extreme reactivity and the unique electronic structures they possess. The high electronegativity of fluorine stabilizes high oxidation states of gold, leading to the formation of species such as gold(III) fluoride (B91410) (AuF₃) and the remarkable gold(V) fluoride (AuF₅), which features gold in its highest known oxidation state.[1][2]

The study of gold fluorides is challenging due to their high reactivity and sensitivity to moisture, often requiring specialized handling techniques.[3] Despite these difficulties, understanding the synthesis, electronic structure, and bonding of these compounds is crucial. They serve as powerful fluorinating agents and are implicated as key intermediates in various gold-catalyzed reactions.[4][5] This guide provides a comprehensive overview of the core aspects of gold fluoride chemistry, focusing on their electronic structure, bonding characteristics, and the experimental and computational methods used for their investigation.

Gold(I) Fluoride (AuF)

Gold(I) fluoride is an elusive species that has not been isolated as a stable solid.[6] Its existence has been confirmed in the gas phase through mass spectrometry and rotational spectroscopy.[6][7] Theoretical studies and the synthesis of ligand-stabilized complexes have provided significant insight into its properties. The instability of the binary AuF solid is a subject of ongoing computational investigation, with predictions suggesting that mixed-valence compounds may be more stable.[8]

Electronic Structure and Bonding

In its gaseous state, AuF is a simple diatomic molecule. The bond between gold and fluorine is primarily ionic, resulting from the transfer of an electron from the metal to the highly electronegative fluorine atom.[9] However, computational studies, particularly on N-heterocyclic carbene (NHC)-stabilized Au(I) fluoride complexes, reveal significant pπ/dπ interactions between the filled p-orbitals of the fluoride and the empty d-orbitals of the gold(I) center.[10] This interaction imparts a degree of covalent character to the Au-F bond.

Ligand Stabilization

The inherent reactivity of AuF can be tamed through coordination with strong σ-donating ligands. The first isolable gold(I) fluoride complex was synthesized using an N-heterocyclic carbene (NHC) ligand, which stabilizes the Au-F bond and allows for its characterization in a two-coordinate, monomeric form.[10]

Quantitative Data: Gold(I) Fluoride

| Property | Value | Method/Species | Reference |

| Bond Length (Au-F) | ~1.87 Å | Ligand-stabilized (NHC)AuF | [11] |

| Bond Dissociation Energy | 68-85 kcal mol⁻¹ (285-356 kJ mol⁻¹) | Neutralization-Reionization Mass Spectrometry | [5] |

Experimental Protocols: Synthesis of a Stabilized Gold(I) Fluoride Complex

The synthesis of the first stable Au(I) fluoride complex, [(IPr)AuF] (where IPr is an NHC ligand), provides a key experimental workflow.

Methodology: The synthesis involves the reaction of a gold(I) chloride precursor with a fluoride source, typically a silver(I) salt, in an inert atmosphere to prevent moisture contamination.[3][11]

Detailed Protocol (adapted from Laitar et al., 2005):

-

Precursor Preparation: Synthesize the gold(I) chloride NHC complex, [(IPr)AuCl], by reacting the corresponding NHC with a gold(I) chloride source.

-

Fluorination Reaction: In a glovebox under a nitrogen atmosphere, dissolve [(IPr)AuCl] in a suitable anhydrous organic solvent (e.g., dichloromethane).

-

Add a stoichiometric amount of silver(I) fluoride (AgF).

-

Stir the reaction mixture at room temperature, protected from light, for several hours. The formation of a precipitate (AgCl) will be observed.

-

Isolation: Filter the reaction mixture to remove the silver chloride precipitate.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent system to obtain pure [(IPr)AuF].

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR spectroscopy, and single-crystal X-ray diffraction.

Gold(III) Fluoride (AuF₃)

Gold(III) fluoride is a highly reactive, orange crystalline solid that acts as a powerful fluorinating agent.[4] It is extremely sensitive to moisture, reacting to form gold(III) hydroxide (B78521) and hydrofluoric acid.[4] Its chemistry is dominated by the square planar d⁸ configuration of the Au(III) center.[1]

Electronic Structure and Bonding

The crystal structure of AuF₃ is unique, consisting of helical chains of corner-sharing, square-planar [AuF₄] units.[4] This arrangement results in a distorted octahedral coordination environment for each gold atom. The bonding within the square-planar units is strongly covalent, a characteristic of Au(III) complexes.[1] The bridging fluoride ligands connect these units into a polymeric structure.

Quantitative Data: Gold(III) Fluoride and Related Complexes

| Property | Value | Method/Species | Reference |

| Crystal System | Hexagonal | Single-crystal X-ray Diffraction (AuF₃) | [4] |

| Space Group | P6₁22 | Single-crystal X-ray Diffraction (AuF₃) | [4] |

| Au-F Bond Length (trans to NHC) | ~2.03 Å | X-ray Diffraction ([AuF₃(SIMes)]) | [3] |

| Au-F Bond Length (cis to NHC) | ~1.98 Å | X-ray Diffraction ([AuF₃(SIMes)]) | [3] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -363.3 kJ/mol | Thermochemical Data (AuF₃) | [4] |

Experimental Protocols: Synthesis of Gold(III) Fluoride

Methodology: AuF₃ can be synthesized by the direct fluorination of gold metal or by reacting gold(III) chloride with a strong fluorinating agent like fluorine gas or bromine trifluoride (BrF₃).[1][4]

Detailed Protocol (adapted from literature descriptions):

-

Apparatus: The reaction must be carried out in a passivated reaction vessel (e.g., made of Monel, nickel, or passivated stainless steel) suitable for handling highly corrosive fluorine gas at elevated temperatures.

-

Reactants: Place powdered gold metal or anhydrous gold(III) chloride inside the reaction vessel.

-

Fluorination:

-

Heat the vessel to a dull-red heat (approximately 200-300 °C).

-

Slowly introduce a stream of fluorine gas (F₂) diluted with an inert gas (e.g., nitrogen or argon).

-

Alternatively, carefully add bromine trifluoride (BrF₃) to the vessel containing AuCl₃ at a controlled temperature.

-

-

Reaction Control: Maintain the temperature and fluorine flow for several hours to ensure complete conversion. The progress of the reaction can be monitored by the change in color of the solid.

-

Isolation: After the reaction is complete, cool the vessel to room temperature under a stream of inert gas.

-

Purification: The product, AuF₃, is an orange solid that can be purified by sublimation at temperatures above 300 °C.[4] Extreme caution is required due to the high toxicity and reactivity of the materials involved.

Gold(V) Fluoride (AuF₅)

Gold(V) fluoride represents the pinnacle of gold's known oxidation states.[2] It is a red, highly reactive solid that exists as a dimer, Au₂F₁₀, in the solid state.[2] Its existence highlights the ability of fluorine to stabilize exceptionally high oxidation states. It is the strongest known Lewis acid, even surpassing antimony pentafluoride.[2]

Electronic Structure and Bonding

In the solid state, the structure of Au₂F₁₀ is centrosymmetric, with each gold atom being hexacoordinated in a distorted octahedral geometry.[2] The two octahedra are joined by sharing a common edge, with two fluorine atoms acting as bridges between the two gold centers. In the gas phase, a mixture of dimeric and trimeric species has been observed.[2] The bonding involves significant covalent character, as expected for such a high oxidation state.

Quantitative Data: Gold(V) Fluoride

| Property | Value | Method/Species | Reference |

| Molecular Formula | Au₂F₁₀ | X-ray Diffraction | [2] |

| Structure (Solid) | Dimeric, edge-sharing octahedra | X-ray Diffraction | [2] |

| Au-F Bond Length Range | 1.85–2.00 Å | X-ray Diffraction | [11] |

| Appearance | Red Solid | Visual Observation | [2] |

| Decomposition Temp. | ~60 °C | Thermal Analysis | [2] |

Experimental Protocols: Synthesis of Gold(V) Fluoride

Methodology: The synthesis of AuF₅ is a two-step process that starts with the oxidation of gold metal in the presence of oxygen and fluorine to form dioxygenyl hexafluoroaurate(V), O₂[AuF₆]. This intermediate is then thermally decomposed to yield AuF₅.[2]

Detailed Protocol (adapted from Wikipedia):

-

Step 1: Synthesis of O₂[AuF₆]

-

Place gold metal in a high-pressure reactor (e.g., a Monel vessel).

-

Pressurize the reactor with a mixture of oxygen and fluorine gas to approximately 8 atmospheres.

-

Heat the reactor to 370 °C and maintain these conditions for several hours to form the solid salt O₂[AuF₆].

-

-

Step 2: Thermal Decomposition

-

Carefully transfer the O₂[AuF₆] salt to a sublimation apparatus under an inert, dry atmosphere.

-

Heat the salt to 180 °C under vacuum.

-

The O₂[AuF₆] will decompose, releasing oxygen and fluorine gas, while the less volatile AuF₅ (as Au₂F₁₀) sublimes and can be collected on a cold finger or a cooler part of the apparatus.

-

The overall reaction for decomposition is: 2 O₂--INVALID-LINK-- → Au₂F₁₀(s) + 2 O₂(g) + F₂(g).[2]

-

Computational Insights into Electronic Structure

Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure and bonding in gold fluorides.[10][12] These methods allow for the calculation of molecular geometries, bond energies, and electronic properties that are often difficult to measure experimentally.

Key findings from computational studies include:

-

Relativistic Effects: Gold's position in the periodic table means that relativistic effects are significant. These effects cause a contraction of the s and p orbitals and an expansion of the d and f orbitals, influencing bond lengths, bond strengths, and reactivity.

-

Nature of the Au-F Bond: DFT calculations confirm the highly polar nature of the Au-F bond. For instance, in carbene-stabilized Au(I) fluoride, a substantial negative charge is calculated on the fluorine atom.[10]

-

Orbital Interactions: Analysis of the molecular orbitals reveals important bonding interactions. In Au(I) complexes, pπ/dπ back-donation from fluorine to gold is observed, contributing to bond stability.[10] In Au(III) complexes, the electronic structure is dominated by the square-planar ligand field around the d⁸ metal center.[12]

Conclusion

The chemistry of gold fluorides pushes the boundaries of our understanding of chemical bonding and oxidation states. From the transient, gas-phase AuF to the dimeric, high-oxidation-state Au₂F₁₀, these compounds exhibit fascinating electronic structures governed by a complex interplay of ionic and covalent interactions, significantly influenced by relativistic effects. The stabilization of otherwise reactive species with ancillary ligands has opened pathways for their application in catalysis and synthesis. Continued research, combining advanced experimental techniques with high-level computational methods, will undoubtedly uncover further secrets of these remarkable and highly reactive molecules, paving the way for new applications in materials science and chemical synthesis.

References

- 1. Gold compounds - Wikipedia [en.wikipedia.org]

- 2. Gold(V) fluoride - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Gold(III) fluoride - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Gold(I) fluoride - Wikipedia [en.wikipedia.org]

- 7. Gold(I) fluoride [staroceans.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Buy this compound (EVT-1567512) [evitachem.com]

- 12. Electronic Structure of Metallophlorins: Lessons from Iridium and Gold Phlorin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Computational Chemistry of Gold Fluoride Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique properties of fluorine-containing molecules have cemented their importance in pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. Gold-catalyzed fluorination reactions have emerged as a powerful tool for the synthesis of these valuable compounds. Computational chemistry plays a pivotal role in elucidating the mechanisms of these reactions, predicting the properties of novel gold fluoride (B91410) complexes, and guiding the design of more efficient catalysts. This technical guide provides a comprehensive overview of the computational methodologies used to study gold fluoride complexes, presents key quantitative data, and details relevant experimental protocols.

Theoretical Methods in the Study of this compound Complexes

The accurate theoretical description of this compound complexes presents a significant challenge due to the heavy gold atom, which necessitates the inclusion of relativistic effects, and the high electronegativity of fluorine. Density Functional Theory (DFT) has become the workhorse for these investigations, offering a good balance between computational cost and accuracy.[1][2]

Density Functional Theory (DFT)

A variety of exchange-correlation functionals have been employed to study this compound complexes. Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, are often favored. Commonly used functionals include:

-

B3LYP: A widely used hybrid functional that often provides a good starting point for geometric and electronic structure calculations.

-

PBE0: Another popular hybrid functional known for its robust performance across a range of chemical systems.

-

M06-2X: A high-nonlocality functional that can provide improved accuracy for thermochemistry and reaction barriers.

-

ωB97X-D: A range-separated hybrid functional with an empirical dispersion correction, suitable for studying systems where non-covalent interactions are important.

The choice of basis set is also critical. For the gold atom, effective core potentials (ECPs) are typically used to reduce the computational cost by treating the core electrons implicitly and to incorporate scalar relativistic effects. Commonly used basis sets for gold include the Los Alamos National Laboratory 2 double-ζ (LANL2DZ) and the Stuttgart-Dresden (SDD) sets. For fluorine and other light atoms, Pople-style basis sets (e.g., 6-31G*) or correlation-consistent basis sets (e.g., cc-pVTZ) are frequently employed.

Inclusion of Relativistic Effects

Relativistic effects are crucial for accurately describing the properties of gold and its compounds.[3][4] These effects are responsible for the well-known color of gold and significantly influence its chemical reactivity. In computational studies, relativistic effects can be incorporated in several ways:

-

Effective Core Potentials (ECPs): As mentioned above, ECPs are a common and efficient way to include scalar relativistic effects.

-

Zeroth-Order Regular Approximation (ZORA): The ZORA formalism provides a more rigorous way to include scalar relativistic effects and can be coupled with various DFT functionals.

-

Douglas-Kroll-Hess (DKH) Method: This is another accurate method for incorporating scalar relativistic effects.

For properties that depend on electron spin, such as spin-orbit coupling, more advanced relativistic methods may be necessary.

Solvation Models

To model reactions in solution, it is often necessary to include the effects of the solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to approximate the bulk solvent environment. For a more detailed understanding of specific solvent-solute interactions, explicit solvent molecules can be included in the calculation, often in a hybrid implicit/explicit approach.

Bonding Analysis in this compound Complexes

Understanding the nature of the gold-fluorine bond is fundamental to predicting the stability and reactivity of these complexes. Several computational techniques are employed for this purpose.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a localized, Lewis-like picture of the bonding in a molecule.[3][5] It can be used to determine the charge distribution, hybridization of atomic orbitals, and the strength of donor-acceptor interactions between occupied and unoccupied orbitals. In this compound complexes, NBO analysis can quantify the ionic character of the Au-F bond and identify important orbital interactions that contribute to its stability.[6]

Energy Decomposition Analysis (EDA)

EDA is a powerful tool for dissecting the interaction energy between two fragments of a molecule into physically meaningful components.[7] The total interaction energy is typically decomposed into electrostatic, Pauli repulsion, and orbital interaction terms. This analysis can provide insights into the relative contributions of ionic and covalent character to the Au-F bond and how different ligands influence the bonding.

Quantitative Data on this compound Complexes

The following tables summarize key computational and experimental data for a selection of this compound complexes.

Table 1: Calculated and Experimental Au-F Bond Lengths

| Complex | Method | Au-F Bond Length (Å) | Reference |

| AuF (gas phase) | Experimental | 1.918 | [8] |

| (SIPr)AuF | X-ray | 2.028 | [8] |

| [AuF₄]⁻ | X-ray | 1.899 - 1.901 | [9] |

| AuF₃ (gas phase) | Experimental | 1.88 - 1.89 | [9] |

| [F₃Au(py)] | X-ray | 1.95 (avg) | [9] |

| cis-F₂Au(CH₃)(IPr) | DFT | 2.074, 2.083 | [10] |

| [(IPr)Au(F)(CH₃)]⁺ | DFT | 2.012 | [10] |

Table 2: Calculated Vibrational Frequencies for the Au-F Stretch

| Complex | Method | Au-F Stretch (cm⁻¹) | Reference |

| AuF (gas phase) | Experimental | ~500 | [8] |

| [AuF₄]⁻ | Experimental (IR) | 598 | [9] |

| Terminal Au-F (matrix) | Experimental (IR) | 632 - 642 | [9] |

| Bridging Au-F (matrix) | Experimental (IR) | 542 - 564 | [9] |

Table 3: Calculated Reaction Energetics

| Reaction | Complex | Method | ΔG‡ (kcal/mol) | Reference |

| C(sp³)-F Reductive Elimination | cis-F₂Au(CH₂CH₃)(IPr) | DFT | 25.1 | [10] |

| C(sp³)-CF₃ Reductive Elimination | (IPr)Au(CH₃)(CF₃)₂F | DFT | ~20 | [11] |

| Alkyne Hydrofluorination (F⁻ attack) | [(IPr)Au(alkyne)]⁺ | DFT | 10-15 | [12] |

Experimental Protocols

This section provides an overview of the experimental methodologies for the synthesis and characterization of key this compound complexes cited in computational studies.

Synthesis of (SIPr)AuF

The synthesis of the N-heterocyclic carbene (NHC) stabilized gold(I) fluoride complex, (SIPr)AuF, is a landmark in the field.[8]

Procedure:

-

Synthesis of (SIPr)AuOt-Bu: The precursor, (SIPr)AuCl, is reacted with one equivalent of sodium tert-butoxide (NaOt-Bu) in benzene. The reaction mixture is stirred at room temperature, and the resulting sodium chloride byproduct is removed by filtration. The solvent is then removed under vacuum to yield (SIPr)AuOt-Bu.

-

Fluorination: The (SIPr)AuOt-Bu is dissolved in a suitable solvent such as dichloromethane. An excess of a fluorinating agent, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF), is added to the solution. The reaction is stirred at room temperature, and the volatile byproducts are removed under vacuum to afford the desired (SIPr)AuF complex.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ³¹P NMR are essential for characterizing this compound complexes in solution. ¹⁹F NMR is particularly useful for directly observing the fluorine environment.[8][13]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles in the solid state.[8][13][14]

-

Infrared (IR) Spectroscopy: The Au-F stretching vibration can often be observed in the IR spectrum, providing information about the strength of the bond.[8]

-

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the complexes.

Kinetic Studies

Kinetic studies are crucial for elucidating reaction mechanisms. These typically involve monitoring the disappearance of a reactant or the appearance of a product over time using techniques such as NMR spectroscopy or UV-Vis spectrophotometry. For example, the kinetics of C-F reductive elimination from gold(III) complexes can be followed by monitoring the change in the ¹⁹F NMR signals of the starting material and products.[13][15]

Visualization of Reaction Mechanisms and Workflows

Graphviz (DOT language) is a powerful tool for visualizing complex relationships. Below are examples of diagrams relevant to the computational chemistry of this compound complexes.

Catalytic Cycle for Alkyne Hydrofluorination

References

- 1. Au(I)‐, Au(II)‐, Au(III)‐Fluoride Complexes: Synthesis and Applications in Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 3. physics.gatech.edu [physics.gatech.edu]

- 4. Relativistic Influences in Chemistry – Prof. Dr. Anja-Verena Mudring [mudring.org]

- 5. mdpi.com [mdpi.com]

- 6. High-throughput computational workflow for ligand discovery in catalysis with the CSD - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. Studies Relating to the Bonding of Gold(I) Complexes [escholarship.org]

- 8. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A catalytic fluoride-rebound mechanism for C(sp3)-CF3 bond formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Halide-Dependent Mechanisms of Reductive Elimination from Gold(III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Crystal Structure Analysis of Gold Trifluoride (AuF₃)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure analysis of gold(III) fluoride (B91410), AuF₃. It details the compound's unique structural features, summarizes key crystallographic data, and outlines the experimental protocols for its synthesis and characterization. This document is intended to serve as a detailed resource for professionals in chemistry, materials science, and drug development who require a thorough understanding of this highly reactive fluorinating agent.

Introduction to Gold Trifluoride

Gold(III) fluoride is a highly reactive, orange-yellow crystalline solid first prepared in 1949.[1] As the only stable fluoride of gold, its unique structural and chemical properties make it a subject of significant interest. Unlike the dimeric molecular structures of gold(III) chloride and bromide, the crystal structure of AuF₃ is a polymeric arrangement.[2] Understanding this structure is crucial for elucidating its reactivity and potential applications as a powerful fluorinating agent. The definitive crystal structure was first reported in 1967 by Einstein, Rao, Trotter, and Bartlett, revealing a complex and elegant helical arrangement.[1]

Crystal Structure and Properties

The crystal structure of gold trifluoride is characterized by a unique helical arrangement of fluorine-bridged gold atoms.[1][3][4] The structure belongs to the hexagonal crystal system with the space group P6₁22.[1][3][4]

Key structural features include:

-

Polymeric Chains: The fundamental structure is a fluorine-bridged polymer.[1][3][4]

-

Gold Coordination: Each gold(III) atom is coordinated to four fluorine atoms in a square-planar geometry. This is consistent with the low-spin d⁸ electron configuration of Au(III).[1]

-

Helical Arrangement: These square-planar [AuF₄] units are linked to two adjacent units via cis fluorine bridges, forming infinite hexagonal helices that propagate along the c-axis.[1][3][4][5]

-

Bridging and Terminal Fluorines: The structure contains two distinct types of fluorine atoms: bridging fluorines that link the [AuF₄] units (Au–F distance ≈ 2.04 Å) and non-bridging, or terminal, fluorines (Au–F distance ≈ 1.91 Å).[1][3][4]

-

Extended Coordination: Weak interactions between gold atoms and fluorine atoms of adjacent chains (Au⋯F distance ≈ 2.69 Å) complete a tetragonally-elongated octahedral environment around each gold center.[1][4]

This helical, polymeric structure explains the compound's non-volatility and high reactivity.

Data Presentation

The quantitative data derived from the single-crystal X-ray diffraction analysis are summarized in the tables below for clarity and comparison.

Table 1: Crystallographic Data for Gold Trifluoride

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | AuF₃ | [1] |

| Crystal System | Hexagonal | [1][3][4] |

| Space Group | P6₁22 (No. 178) | [1][3][4] |

| Lattice Parameter, a | 5.149 Å | [1][3][4] |

| Lattice Parameter, c | 16.26 Å | [1][3][4] |

| Unit Cell Volume, V | 373.3 ų | [1][3][4] |

| Formula Units/Cell, Z | 6 | [1][3][4] |

| Density (calculated), Dₓ | 6.78 g/cm³ | [1][3][4] |

| Density (measured), Dₘ | 6.72 g/cm³ | [1][4] |

| Radiation | Cu-Kα (λ = 1.5418 Å) | [1] |

| Absorption Coefficient, µ | 1335 cm⁻¹ | [1] |

| Final R-factor | 0.090 for 193 reflections |[1][3][4] |

Table 2: Key Interatomic Distances and Angles

| Bond / Angle | Type | Length / Angle | Reference |

|---|---|---|---|

| Au–F | Non-bridging | 1.91 Å | [1][3][4] |

| Au–F | Bridging | 2.04 Å | [1][3][4] |

| Au···F | Inter-chain | 2.69 Å | [1][4] |

| Au–F–Au | Bridge Angle | 116° |[1][3][4] |

Experimental Protocols

The determination of the AuF₃ crystal structure involves three main stages: synthesis of single crystals, collection of diffraction data, and structure solution and refinement.

4.1. Synthesis of Gold Trifluoride Single Crystals

Due to the high reactivity of fluorine gas and AuF₃, specialized equipment is required. The protocol is based on the method reported by Einstein et al. (1967).[1]

-

Materials: Freshly precipitated gold powder, fluorine gas (F₂).

-

Apparatus: Monel metal reaction vessel, capable of withstanding high pressure and fluorine atmospheres.

-

Procedure:

-

Place freshly precipitated gold powder into the monel reaction vessel.

-

Pressurize the vessel with fluorine gas to approximately 150 lb. in.⁻² (~10 atmospheres).

-

Heat the vessel to 350 °C to facilitate the reaction: 2Au + 3F₂ → 2AuF₃.

-

Maintain the top of the reaction vessel at a cooled temperature of 20 °C.

-

Single crystals of AuF₃ grow in the cooler region of the vessel, likely via sublimation or vapor transport, over a period of 12-24 hours.

-

After cooling, the vessel must be opened in a dry, inert atmosphere (e.g., a glovebox) to handle the moisture-sensitive crystals.

-

4.2. Single-Crystal X-ray Diffraction

This protocol describes a representative procedure for data collection on a moisture-sensitive crystal, consistent with the original study's findings.

-

Crystal Selection and Mounting:

-

Under a stereomicroscope in an inert-atmosphere glovebox, select a suitable single crystal (ideally 0.1-0.25 mm in its largest dimension, free of cracks or defects).[6]

-

Mount the selected crystal onto a glass fiber or MiTeGen loop using inert perfluoropolyether oil. The oil protects the crystal from atmospheric moisture during transfer to the diffractometer.[7]

-

Mount the fiber onto a goniometer head.

-

-

Data Collection:

-

Transfer the mounted crystal to a single-crystal X-ray diffractometer equipped with a cold stream (typically 100 K) to minimize thermal motion and protect the sample.

-

The instrument should be equipped with a Cu-Kα X-ray source (λ = 1.5418 Å) and a scintillation counter or modern CCD/CPAD detector.

-

Perform initial scans to determine the unit cell parameters and crystal orientation matrix.

-

Collect a full sphere of diffraction data by systematically rotating the crystal through different angles (ω, φ, κ) and recording the intensities and positions of the diffracted X-ray beams.[8] A total of 193 unique reflections were used in the original study.[1]

-

4.3. Structure Solution and Refinement

The collected diffraction data (a list of hkl indices and their intensities) is used to determine the atomic arrangement.

-

Structure Solution (Patterson Method):

-

The structure was solved using a Patterson projection.[1] This "heavy-atom" method is particularly effective here because gold (Z=79) scatters X-rays much more strongly than fluorine (Z=9).

-

A Patterson function is calculated, which is a Fourier transform of the diffraction intensities. The resulting map does not show atom positions directly but rather a map of interatomic vectors.[5][9]

-

The highest peaks in the Patterson map correspond to vectors between the heaviest atoms. By analyzing the positions of the Au-Au vectors, the positions of the gold atoms in the unit cell can be determined.

-

Once the positions of the heavy gold atoms are known, their contribution to the structure factors can be calculated, providing initial phase information to locate the lighter fluorine atoms via subsequent Fourier analysis.

-

-

Structure Refinement (Three-Dimensional Least-Squares):

-

The initial atomic model obtained from the Patterson analysis is refined using a three-dimensional least-squares method.[1]

-

This iterative process adjusts the atomic coordinates (x, y, z) and thermal displacement parameters for each atom to minimize the difference between the experimentally observed structure factor amplitudes (|Fₒ|) and the amplitudes calculated from the model (|Fₑ|).[1][3]

-

The quality of the fit is monitored by the crystallographic R-factor. The refinement is continued until the parameters converge and the R-factor reaches a minimum value. For AuF₃, a final R-factor of 0.090 was achieved.[1]

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the resulting crystal structure.

Caption: Experimental workflow for the crystal structure analysis of AuF₃.

Caption: Simplified 2D representation of the helical chain structure of AuF₃.

References

- 1. The crystal structure of gold trifluoride - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 2. Fluorine compounds - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 7. books.rsc.org [books.rsc.org]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. zaguan.unizar.es [zaguan.unizar.es]

Unraveling the Apex of Gold's Oxidative Capabilities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the highest known oxidation state of gold. While gold is renowned for its inertness, it exhibits a range of oxidation states from -1 to +5, with +1 and +3 being the most prevalent in its chemistry.[1][2] This document focuses on the investigation and characterization of gold in its highest experimentally verified oxidation state, +5, as exemplified by gold(V) fluoride (B91410). Furthermore, it delves into the theoretical considerations of even higher, yet unverified, oxidation states, providing a comprehensive overview for researchers in chemistry and materials science.

The Verified Pinnacle: Gold(V)

The highest experimentally confirmed oxidation state of gold is +5.[1][2] This state is exclusively found in fluoride compounds, a testament to the extreme oxidizing power of fluorine.

Gold(V) Fluoride (Au₂F₁₀)

Gold(V) fluoride, with the empirical formula AuF₅ and the dimeric structure Au₂F₁₀ in the solid state, stands as the definitive example of gold in the +5 oxidation state.[2][3] It is a red, highly reactive, and unstable solid that decomposes at 60°C.[2][4]

Physical and Chemical Properties:

-

Appearance: Red solid[2]

-

Formula: Au₂F₁₀[2]

-

Molar Mass: 291.959 g/mol [2]

-

Melting Point: Decomposes at 60 °C[2]

-

Solubility: Dissolves in hydrogen fluoride but the solutions decompose, liberating fluorine.[2] It is also soluble in bromine pentafluoride.

-

Lewis Acidity: Gold pentafluoride is the strongest known fluoride ion acceptor, surpassing the Lewis acidity of even antimony pentafluoride.[2]

Structural Characteristics:

In the solid state, gold(V) fluoride exists as a centrosymmetric dimer, Au₂F₁₀. Each gold atom is hexacoordinated, surrounded by six fluorine atoms in an octahedral arrangement.[2][3] It is the only known dimeric pentafluoride.[2] In the gas phase, a mixture of dimeric and trimeric species has been observed.[2]

Experimental Protocols

The synthesis and characterization of gold(V) fluoride are challenging due to its high reactivity and instability.

Synthesis of Gold(V) Fluoride

The synthesis of gold(V) fluoride is a two-step process:[2]

Step 1: Synthesis of Dioxygenyl Hexafluoroaurate(V) ([O₂]⁺[AuF₆]⁻)

-

Reactants: Gold metal (Au), Oxygen (O₂), and Fluorine (F₂)

-

Conditions: The reactants are heated to 370°C at a pressure of 8 atmospheres.[2]

-

Reaction: Au(s) + O₂(g) + 3F₂(g) → [O₂]⁺[AuF₆]⁻(s)

Step 2: Thermal Decomposition to Gold(V) Fluoride

-

Reactant: Dioxygenyl hexafluoroaurate(V) ([O₂]⁺[AuF₆]⁻)

-

Conditions: The salt is heated to 180°C.[2]

-

Reaction: 2[O₂]⁺[AuF₆]⁻(s) → Au₂F₁₀(s) + 2O₂(g) + F₂(g)

-

Purification: Further purification can be achieved by sublimation to separate it from decomposition products like AuF₃.

Another reported method involves the oxidation of gold with krypton difluoride (KrF₂):

-

Reaction: 7KrF₂(g) + 2Au(s) → 2[KrF]⁺[AuF₆]⁻(s) + 5Kr(g)

-

Decomposition: The resulting [KrF]⁺[AuF₆]⁻ salt is then decomposed at 60°C to yield AuF₅, krypton, and fluorine gas.

Characterization Methods

-

X-ray Crystallography: Single-crystal X-ray diffraction is essential to determine the dimeric structure of Au₂F₁₀ in the solid state, providing precise bond lengths and angles.

-

Vibrational Spectroscopy (Raman and IR): These techniques are used to probe the vibrational modes of the Au-F bonds, providing structural information and confirming the presence of the Au(V) species.

-

Mass Spectrometry: This method can be used to analyze the species present in the gas phase, confirming the existence of dimeric and trimeric forms.

Quantitative Data

The following tables summarize key quantitative data for gold(V) fluoride.

Table 1: Physical Properties of Gold(V) Fluoride

| Property | Value |

| Formula | Au₂F₁₀ |

| Molar Mass | 291.959 g/mol |

| Appearance | Red solid |

| Melting Point | 60 °C (decomposes) |

| Sublimation Point | 80 °C |

Table 2: Crystallographic Data for Au₂F₁₀

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

Table 3: Vibrational Frequencies for Gold Fluoride Species

| Compound/Complex | Vibrational Mode | Frequency (cm⁻¹) |

| Au₂F₁₀ | Au-F stretching | (Specific experimental values not available in search results) |

| AuF₅·F₂ (calc.) | F-F stretching | 734 |

Beyond Gold(V): The Quest for Higher Oxidation States

The possibility of gold exhibiting oxidation states higher than +5 has been a subject of theoretical investigation.

The Case of "Gold(VII) Fluoride"

A compound initially reported as gold heptafluoride (AuF₇), which would feature gold in a +7 oxidation state, was synthesized in 1986.[5] However, subsequent quantum-chemical calculations have strongly suggested that this species is not a true gold(VII) compound.[6][7]

Instead, theoretical studies indicate that the compound is a gold(V)-difluorine complex, AuF₅·F₂.[5][6] In this complex, a diatomic fluorine molecule (F₂) is coordinated to the gold(V) center of a gold pentafluoride molecule. This formulation is calculated to be significantly more stable (by 205 kJ/mol) than a true heptacoordinated AuF₇ molecule.[5][6][7] The experimentally observed vibrational frequency at 734 cm⁻¹ has been computationally verified to be the F-F stretching mode of the coordinated difluorine molecule.[6] This finding is consistent with the trend that Au(V) is the highest attainable oxidation state for gold.[7]

Theoretical Predictions of Gold(IV) and Gold(VI)

First-principles swarm-intelligence structure searches have proposed that gold could be forced into +4 and +6 oxidation states under high pressure through reactions with fluorine.[8] These theoretical studies predict the existence of two new stoichiometric compounds, AuF₄ and AuF₆, which would exhibit molecular crystal characteristics.[8] The formation of these high-oxidation-state compounds is attributed to the relativistic expansion of gold's 5d orbitals.[8] These predictions open new avenues for experimental exploration in high-pressure chemistry.

Visualizations

Experimental Workflow for Au₂F₁₀ Synthesis

Caption: Experimental workflow for the synthesis of gold(V) fluoride (Au₂F₁₀).

Theoretical Model of the AuF₅·F₂ Complex

Caption: Theoretical structure of the AuF₅·F₂ complex.

References

- 1. Gold(V) fluoride - Wikiwand [wikiwand.com]

- 2. researchgate.net [researchgate.net]

- 3. Gold(V) fluoride - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. The crystal structure of gold trifluoride | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Buy this compound (EVT-1567512) [evitachem.com]

- 8. researchgate.net [researchgate.net]

Gold Monofluoride (AuF): A Technical Primer on a Transient Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold monofluoride (AuF) has long been an elusive target in inorganic chemistry. Its high reactivity and instability have historically made it a significant synthetic and characterization challenge. However, recent advancements in experimental and computational techniques have shed light on the fundamental properties of this transient molecule. This technical guide provides a comprehensive overview of the preliminary studies on AuF, detailing its gas-phase characterization, the synthesis of its first stable complex, and potential, albeit speculative, biological implications.

Physicochemical Properties of Gold Monofluoride (AuF)

While AuF has not been isolated as a stable solid, its properties have been investigated in the gas phase through a combination of experimental spectroscopy and theoretical calculations.

Experimentally Determined and Computationally Predicted Molecular Constants

The following table summarizes key quantitative data obtained from microwave spectroscopy experiments and ab initio computational studies. These values provide fundamental insights into the nature of the gold-fluorine bond.

| Property | Experimental Value | Theoretical Value(s) | Method/Basis Set | Reference(s) |

| Equilibrium Bond Length (r_e) | 1.918 Å | 1.928 Å, 1.939 Å | CCSD(T)/aug-cc-pVTZ, B3LYP/aug-cc-pVTZ | [1] |

| Rotational Constant (B_e) | 6037.9 MHz | - | Microwave Spectroscopy | [1] |

| Vibrational Frequency (ω_e) | - | 634 cm⁻¹, 644 cm⁻¹ | CCSD(T)/aug-cc-pVTZ, B3LYP/aug-cc-pVTZ | [2] |

| Bond Dissociation Energy (D_e) | - | 3.15 eV, 2.98 eV | CCSD(T)/aug-cc-pVTZ, B3LYP/aug-cc-pVTZ | [3][4] |

| Dipole Moment (µ) | - | 4.12 D, 3.89 D | CCSD(T)/aug-cc-pVTZ, B3LYP/aug-cc-pVTZ | [5] |

Experimental Protocols

Detailed methodologies for the generation and stabilization of gold monofluoride are crucial for reproducible research in this area.

Gas-Phase Generation of AuF via Pulsed Laser Ablation

Gold monofluoride can be generated in the gas phase for spectroscopic analysis using a pulsed laser ablation technique.

Experimental Setup:

-

Laser: A frequency-doubled Nd:YAG laser (532 nm).

-

Target: A gold foil.

-

Fluorine Precursor: A mixture of 0.1% sulfur hexafluoride (SF₆) in a noble gas (e.g., Argon).

-

Detection: Cavity pulsed jet Fourier transform microwave spectrometer.

Protocol:

-

A gold foil is placed at the nozzle of a pulsed valve.

-

A gas mixture of 0.1% SF₆ in Argon is pulsed over the gold foil.

-

The gold foil is irradiated with a frequency-doubled Nd:YAG laser (532 nm, ~5-10 mJ/pulse).

-

The resulting plasma, containing AuF molecules, is expanded supersonically into a microwave cavity.

-

The rotational transitions of AuF are measured using a cavity pulsed jet Fourier transform microwave spectrometer.

Synthesis of a Stable N-Heterocyclic Carbene (NHC) Adduct of AuF

The first isolable gold(I) fluoride (B91410) complex was synthesized by stabilizing the AuF moiety with a bulky N-heterocyclic carbene (NHC) ligand, specifically 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr).

Reaction Scheme:

(IPr)AuCl + NaOtBu → (IPr)AuOtBu + NaCl (IPr)AuOtBu + Et₃N·3HF → (IPr)AuF + Et₃N·HOtBu + 2HF

Materials:

-

(IPr)AuCl

-

Sodium tert-butoxide (NaOtBu)

-

Triethylamine (B128534) trihydrofluoride (Et₃N·3HF)

-

Benzene (anhydrous)

-

Dichloromethane (B109758) (anhydrous)

Protocol:

-

Synthesis of (IPr)AuOtBu:

-

In an inert atmosphere glovebox, dissolve (IPr)AuCl in anhydrous benzene.

-

Add one equivalent of NaOtBu to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Filter the mixture to remove the NaCl precipitate.

-

Remove the solvent in vacuo to yield (IPr)AuOtBu as a white solid.

-

-

Synthesis of (IPr)AuF:

-

Dissolve the (IPr)AuOtBu intermediate in anhydrous dichloromethane.

-

Slowly add a solution of one equivalent of Et₃N·3HF in dichloromethane.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Remove the solvent in vacuo.

-

Wash the resulting solid with pentane (B18724) to remove any remaining triethylamine species.

-

Recrystallize the crude product from a concentrated dichloromethane solution layered with pentane to obtain colorless crystals of (IPr)AuF.

-

Potential Biological Interactions: A Hypothetical Pathway

Direct experimental data on the biological activity of AuF or its stabilized complexes are currently lacking. However, based on the known mechanisms of other gold(I) complexes, particularly their interaction with thiol-containing biomolecules, a hypothetical signaling pathway can be proposed. Many gold(I) compounds are known to inhibit the selenoenzyme thioredoxin reductase (TrxR), a key component of the cellular antioxidant system.

Hypothetical Mechanism of Action:

The (NHC)AuF complex, upon entering a biological system, could potentially undergo ligand exchange, with the fluoride being replaced by a soft donor, such as the selenocysteine (B57510) residue in the active site of TrxR. This interaction would lead to the inhibition of TrxR, disrupting the cellular redox balance and potentially inducing apoptosis.

Conclusion and Future Directions

The preliminary studies of gold monofluoride have successfully confirmed its existence and provided fundamental data on its molecular properties. The synthesis of the first stable AuF complex represents a significant milestone, opening avenues for further investigation into its reactivity and potential applications. Future research should focus on:

-

Exploring the reactivity of (NHC)AuF: Investigating its utility in synthetic chemistry, for example, as a fluorinating agent.

-

Synthesizing other stable AuF adducts: Expanding the library of stabilized gold(I) fluoride compounds with different ligand systems.

-

Investigating biological activity: Performing in vitro and in silico studies to validate the hypothetical interaction with thioredoxin reductase and explore other potential biological targets.

-

Advanced computational studies: Employing higher levels of theory to refine the predicted properties of AuF and its complexes and to model reaction mechanisms.

The continued exploration of gold monofluoride and its derivatives promises to yield exciting new insights into the chemistry of gold and may lead to the development of novel reagents and therapeutic agents.

References

- 1. pH control of the reaction mechanism: interactions of the Au(i)-NHC complex with thioredoxin reductase (modeled by cysteine and selenocysteine); ab initio and DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. truhlar.chem.umn.edu [truhlar.chem.umn.edu]

- 4. Predicting bond dissociation energy and bond length for bimetallic diatomic molecules: a challenge for electronic structure theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. arxiv.org [arxiv.org]

The Thermodynamic Stability of Gold Pentafluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gold(V) fluoride (B91410) (AuF₅), a compound representing the highest established oxidation state for gold, is a substance of significant interest due to its extreme reactivity and powerful oxidizing properties. This technical guide provides a comprehensive overview of the thermodynamic stability of gold pentafluoride, consolidating available data on its synthesis, decomposition, and key thermodynamic parameters. Owing to its inherent instability and hazardous nature, experimental thermodynamic data for AuF₅ is exceptionally scarce. This guide presents the known experimental findings and highlights the critical role of theoretical and computational chemistry in understanding the energetic properties of this unique compound. Detailed experimental protocols for its synthesis and characterization, where available, are also provided.

Introduction

Gold pentafluoride (AuF₅) is a fascinating yet formidable compound for chemists. As a red, volatile solid, it is recognized as the most powerful Lewis acid and a potent fluorinating agent.[1][2] Its dimeric structure in the solid state, Au₂F₁₀, is unique among pentafluorides.[1] The extreme reactivity and thermal instability of AuF₅ make its study challenging, leading to a significant gap in experimentally determined thermodynamic data. Understanding the thermodynamic stability of AuF₅ is crucial for its potential applications in synthetic chemistry and for advancing the fundamental understanding of chemical bonding and high oxidation states.

This guide summarizes the current knowledge regarding the thermodynamic stability of gold pentafluoride, with a focus on quantitative data, experimental methodologies, and the logical pathways governing its chemical behavior.

Thermodynamic Data

The experimental determination of thermodynamic properties for gold pentafluoride is severely limited by its high reactivity and instability. Consequently, a comprehensive and experimentally verified set of thermodynamic data is not available in standard compilations such as the NIST Chemistry WebBook or the JANAF Thermochemical Tables.

Enthalpy and Gibbs Free Energy of Formation

To date, no experimentally determined value for the standard enthalpy of formation (ΔfH°) or the standard Gibbs free energy of formation (ΔfG°) of gold(V) fluoride has been published in peer-reviewed literature. An unverified value for the standard enthalpy of formation is available from the Wikidata database, which should be treated with considerable caution.

| Compound | Formula | State | ΔfH° (kJ/mol) | Data Source |

| Gold(V) fluoride | AuF₅ | solid | -473.4 | Wikidata (unverified) |

| Gold(III) fluoride | AuF₃ | solid | -363.3 | Wikipedia |

Note: The value for AuF₅ is not from a primary scientific source and should be used as an estimate only.

The absence of experimental data underscores the reliance on computational chemistry for estimating the thermodynamic properties of AuF₅. Theoretical studies, often employing high-level quantum chemical calculations, are essential for predicting its stability and reactivity.

Thermal Decomposition

Gold pentafluoride is thermally unstable and decomposes at relatively low temperatures.

| Property | Value | Conditions |

| Decomposition Temperature | 60 °C (333 K) | N/A |

Experimental Protocols

The synthesis and handling of gold pentafluoride require specialized equipment and extreme care due to its reactivity and the toxicity of fluorine gas.

Synthesis of Gold Pentafluoride

The most cited method for the synthesis of gold pentafluoride involves a two-step process: the formation of dioxygenyl hexafluoroaurate(V) followed by its thermal decomposition.[1]

Step 1: Synthesis of Dioxygenyl Hexafluoroaurate(V) (O₂⁺[AuF₆]⁻)

-

Reactants: Gold metal (Au), Oxygen gas (O₂), and Fluorine gas (F₂).

-

Apparatus: A high-pressure reaction vessel made of a fluorine-resistant material (e.g., Monel or nickel). The system must be scrupulously dried and passivated with fluorine gas prior to use.

-

Procedure: a. Place a sample of pure gold metal in the reaction vessel. b. Pressurize the vessel with a mixture of oxygen and fluorine gas to a total pressure of 8 atmospheres. c. Heat the vessel to 370 °C. d. Maintain these conditions to allow for the formation of solid dioxygenyl hexafluoroaurate(V). e. The reaction is: Au(s) + O₂(g) + 3F₂(g) → O₂⁺[AuF₆]⁻(s)

Step 2: Thermal Decomposition to Gold Pentafluoride (AuF₅)

-

Apparatus: A vacuum sublimation apparatus connected to the reaction vessel.

-

Procedure: a. Transfer the synthesized O₂⁺[AuF₆]⁻ to the sublimation apparatus under an inert, dry atmosphere. b. Heat the O₂⁺[AuF₆]⁻ salt to 180 °C under vacuum. c. The salt decomposes to yield gold pentafluoride, which can be collected as a sublimate on a cold finger. d. The decomposition reaction is: 2O₂⁺[AuF₆]⁻(s) → Au₂F₁₀(s) + 2O₂(g) + F₂(g) e. A second sublimation can be performed to further purify the AuF₅, leaving behind any less volatile impurities like AuF₃.[3]

Characterization of Thermal Stability

A common method to determine the decomposition temperature of a thermally sensitive compound like AuF₅ is Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) .

-

Apparatus: A TGA-DSC instrument capable of handling corrosive gases, with the sample chamber housed within a controlled atmosphere glovebox.

-

Procedure: a. In an inert atmosphere (e.g., argon), place a small, accurately weighed sample of AuF₅ into a TGA crucible (materials like platinum or sapphire are often used for reactive compounds). b. Place the crucible in the TGA-DSC furnace. c. Heat the sample at a controlled rate (e.g., 5-10 °C/min). d. Continuously monitor the mass of the sample (TGA) and the heat flow to or from the sample (DSC) as a function of temperature. e. The onset of a sharp decrease in mass in the TGA curve, often accompanied by an endothermic or exothermic peak in the DSC curve, indicates the decomposition temperature.

Signaling Pathways and Experimental Workflows

Visualizing the relationships and processes involved in the study of gold pentafluoride can aid in understanding its chemistry.

References

Initial Characterization of Novel Gold Fluoride Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of novel gold fluoride (B91410) compounds. It is designed to furnish researchers, scientists, and drug development professionals with the necessary data, experimental protocols, and logical workflows to effectively synthesize and analyze these unique chemical entities. The extreme reactivity and unique properties of gold fluorides necessitate specialized handling and characterization techniques, which are detailed herein.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of representative gold fluoride compounds, facilitating rapid comparison of their structural and spectroscopic properties.

Table 1: Crystallographic Data - Bond Lengths and Angles

| Compound | Au Oxidation State | Ligand(s) | Au-F Bond Length(s) (Å) | Other Key Bond Lengths (Å) | Key Bond Angles (°) |

| AuF₃ | +3 | Fluoride | 1.866 (terminal), 1.998 (bridging) | - | - |

| [(SIPr)AuMe(μ-F)]₂[F]₂ | +3 | SIPr, Methyl, Fluoride | 2.034(3), 2.124(3) | Au(1)-C(1): 1.968(4), Au(1)-C(28): 2.029(4) | Au(1)-F(1)-Au(1#): 99.69(12) |

| [NMe₄][AuF₄] | +3 | Fluoride | 1.899 - 1.901 | - | - |

| [NEt₄][AuF₄] | +3 | Fluoride | 1.899 - 1.901 | - | - |

SIPr = 1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene

Table 2: Spectroscopic Data - NMR and Vibrational

| Compound | 19F NMR Chemical Shift (δ, ppm) | Key Vibrational Frequencies (cm⁻¹) |

| cis-(IPr)AuMeF₂ | -200 (d, ²JFF = 81.3 Hz), -233 (dq, ²JFF = 81.3 Hz, ³JHF = 8.6 Hz) | - |

| [(SIPr)AuMe(μ-F)]₂[F]₂ | -253 (s) | - |

| Cs[AuF₄] | - | 585 (IR active, νas(AuF₄)) |

| [NMe₄][AuF₄] | - | 598 (IR active) |

| [NEt₄][AuF₄] | - | 598 (IR active) |

IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene